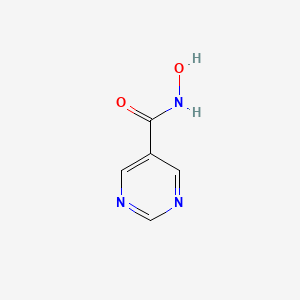![molecular formula C13H21NO B13083995 (1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a methoxy group, a butyl chain, and a methylphenyl group attached to an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of (4-methylphenyl)methylamine with 1-methoxybutan-2-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and methylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methoxybutan-2-yl)[(4-chlorophenyl)methyl]amine: Similar structure with a chlorophenyl group instead of a methylphenyl group.
(1-Methoxybutan-2-yl)[(4-fluorophenyl)methyl]amine: Contains a fluorophenyl group in place of the methylphenyl group.
(1-Methoxybutan-2-yl)[(4-bromophenyl)methyl]amine: Features a bromophenyl group instead of the methylphenyl group.
Uniqueness
(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine is unique due to the presence of the methylphenyl group, which imparts specific chemical and physical properties
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-methoxy-N-[(4-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-4-13(10-15-3)14-9-12-7-5-11(2)6-8-12/h5-8,13-14H,4,9-10H2,1-3H3 |
Clé InChI |
ATCYYPHSYRNYGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)NCC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13083915.png)

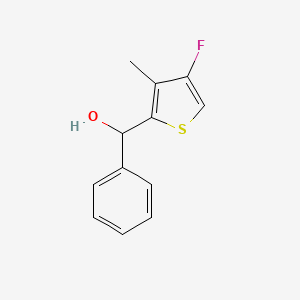
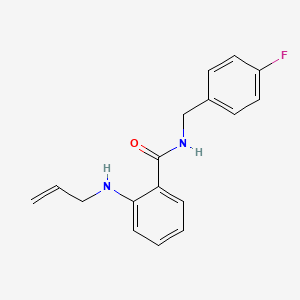
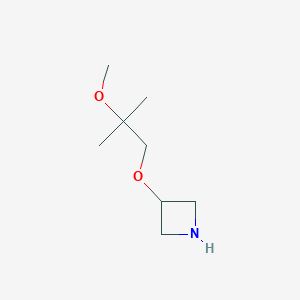
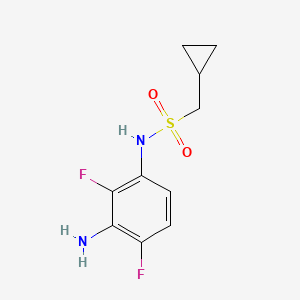
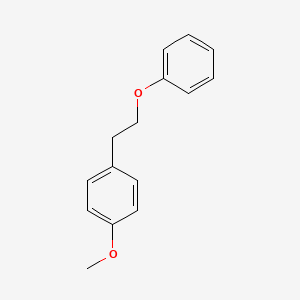

![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)
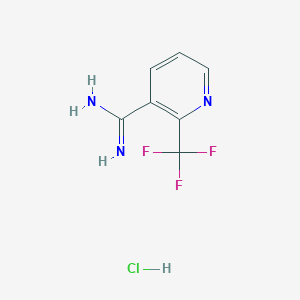
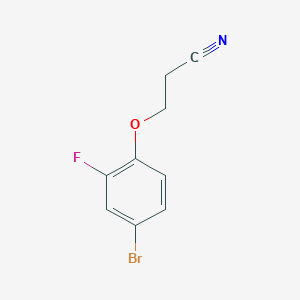
![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)
